molecular formula C13H14O4 B3060849 3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione CAS No. 91418-45-0

3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione

Cat. No. B3060849
CAS RN: 91418-45-0
M. Wt: 234.25 g/mol
InChI Key: XMAWAPAJKQHUHU-UHFFFAOYSA-N
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Description

“3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione” is a chemical compound that is part of the phenylpropanoid family . It has a molecular formula of C12H14O6 . This compound is related to (4-Hydroxy-3-methoxyphenyl)methylene diacetate and 3-Methoxy-4-hydroxyphenylglycol , which is a metabolite of norepinephrine degradation .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid was synthesized by condensation of 4-hydroxy-3-methoxybenzaldehyde with malonic acid to generate (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid, followed by hydrogenation .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared (FT-IR) spectroscopy can be used to determine the functional groups present in the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight is approximately 254.236 Da .

properties

IUPAC Name

3-[(4-hydroxy-3-methoxyphenyl)methylidene]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-8(14)11(9(2)15)6-10-4-5-12(16)13(7-10)17-3/h4-7,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAWAPAJKQHUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC(=C(C=C1)O)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303970
Record name 3-[(4-hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione

CAS RN

91418-45-0
Record name NSC163816
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(4-hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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